molecular formula C24H17BrN4S B12012369 4-(4-(4-Bromophenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-YL)pyridine CAS No. 676643-89-3

4-(4-(4-Bromophenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-YL)pyridine

Cat. No.: B12012369
CAS No.: 676643-89-3
M. Wt: 473.4 g/mol
InChI Key: YTWYUGYDUBXBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-(4-Bromophenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-YL)pyridine” is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(4-(4-Bromophenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-YL)pyridine” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the bromophenyl and naphthylmethylthio groups. Common reagents used in these reactions include bromine, naphthylmethyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

“4-(4-(4-Bromophenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-YL)pyridine” can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “4-(4-(4-Bromophenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-YL)pyridine” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-1,2,4-triazole: A simpler triazole derivative with similar biological activities.

    1-Naphthylmethylthio derivatives: Compounds with the naphthylmethylthio group that exhibit diverse biological properties.

Uniqueness

“4-(4-(4-Bromophenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-YL)pyridine” is unique due to its combination of the bromophenyl, naphthylmethylthio, and triazole groups. This unique structure may confer specific biological activities and chemical properties that are not observed in similar compounds.

Properties

CAS No.

676643-89-3

Molecular Formula

C24H17BrN4S

Molecular Weight

473.4 g/mol

IUPAC Name

4-[4-(4-bromophenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C24H17BrN4S/c25-20-8-10-21(11-9-20)29-23(18-12-14-26-15-13-18)27-28-24(29)30-16-19-6-3-5-17-4-1-2-7-22(17)19/h1-15H,16H2

InChI Key

YTWYUGYDUBXBHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(N3C4=CC=C(C=C4)Br)C5=CC=NC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.